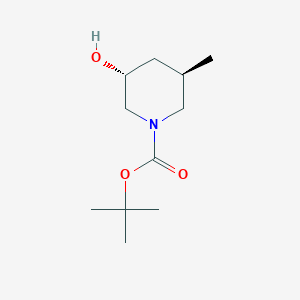

tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13663480

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |

| Standard InChI Key | MEYHEQDHYZKZJR-RKDXNWHRSA-N |

| Isomeric SMILES | C[C@@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)O |

| SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)O |

| Canonical SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . Its IUPAC name, tert-butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate, reflects the stereochemistry at the 3rd and 5th positions of the piperidine ring. Key features include:

-

A tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom.

-

A hydroxyl group at the 3R position.

-

A methyl group at the 5R position.

The stereochemistry is critical for its biological interactions, as evidenced by distinct pharmacological profiles of enantiomers in related piperidine derivatives .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2413846-73-6 | |

| Molecular Formula | C₁₁H₂₁NO₃ | |

| Molecular Weight | 215.29 g/mol | |

| IUPAC Name | tert-Butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate | |

| SMILES | CC1CC@HO | |

| InChIKey | MEYHEQDHYZKZJR-DTWKUNHWSA-N |

Synthesis and Stereoselective Preparation

Table 2: Comparison with Related Piperidine Derivatives

Applications in Pharmaceutical Research

Role as a Chiral Building Block

The compound’s rigid piperidine scaffold and stereochemistry make it valuable for:

-

Peptide Mimetics: Mimicking proline residues in bioactive peptides, enhancing metabolic stability .

-

Kinase Inhibitors: Serving as a core structure in inhibitors targeting cyclin-dependent kinases (CDKs) .

-

Antiviral Agents: Analogous trifluoromethyl-piperidines show activity against RNA viruses.

Mechanistic Insights

The hydroxyl and methyl groups influence:

-

Hydrogen Bonding: The 3R-OH group participates in H-bonding with enzyme active sites .

-

Steric Effects: The 5R-methyl group modulates binding pocket interactions, as seen in protease inhibitors .

Spectroscopic and Analytical Data

Spectral Characterization

While experimental data for this specific isomer is sparse, related compounds exhibit:

-

¹H NMR: Peaks at δ 1.43 ppm (Boc tert-butyl), δ 3.8–4.2 ppm (piperidine protons), and δ 1.2 ppm (methyl group).

-

IR Spectroscopy: Stretches at 3400 cm⁻¹ (O–H), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–O) .

Future Directions

Further studies should focus on:

-

Catalytic Asymmetric Synthesis: Developing cost-effective routes for large-scale production.

-

Biological Screening: Evaluating efficacy in disease models, particularly oncology and virology.

-

Structure-Activity Relationships (SAR): Modifying substituents to optimize pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume